3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2H-chromen-2-one
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Overview
Description
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a dimethoxyphenyl group, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using 2,5-dimethoxybenzoyl chloride and a Lewis acid catalyst.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with a suitable electrophile, such as a halomethyl chromen-2-one intermediate.
Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds with a similar chromen-2-one core, such as coumarin and its derivatives.
Phenylpiperazine Derivatives: Compounds containing a piperazine moiety, such as 1-(2,5-dimethoxyphenyl)piperazine.
Uniqueness
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2H-chromen-2-one is unique due to its combination of a chromen-2-one core, a dimethoxyphenyl group, and a piperazine moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-16-18-5-6-21(29)20(15-27-10-8-26(9-11-27)12-13-28)24(18)33-25(30)23(16)19-14-17(31-2)4-7-22(19)32-3/h4-7,14,28-29H,8-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIMKFXANMYPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)CCO)O)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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